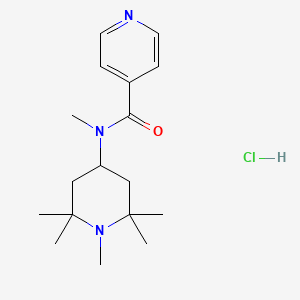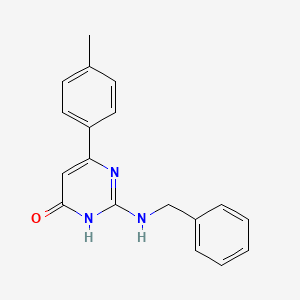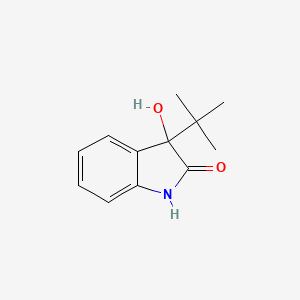
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide;hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a pyridine carboxamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting piperidine with methyl acrylate through hydrogenation to form methyl piperidine acrylate.
Substitution with Methyl Groups: The methyl piperidine acrylate undergoes a series of methylation reactions to introduce the methyl groups at the 1, 2, 2, 6, and 6 positions.
Formation of the Pyridine Carboxamide Moiety: The pyridine carboxamide moiety is synthesized separately and then coupled with the piperidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but lacking the pyridine carboxamide moiety.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide is unique due to its specific combination of the piperidine ring and the pyridine carboxamide moiety, which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide;hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O.ClH/c1-16(2)11-14(12-17(3,4)20(16)6)19(5)15(21)13-7-9-18-10-8-13;/h7-10,14H,11-12H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYUJJVHHAJIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC=NC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6017967.png)
![2-[2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6017974.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)

![N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide](/img/structure/B6017988.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one](/img/structure/B6018067.png)
